molecular formula C14H14N4O2S2 B2381942 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097934-79-5

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2381942
CAS No.: 2097934-79-5
M. Wt: 334.41
InChI Key: GAYMISBJCVYDLG-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyridine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene ring and finally the attachment of the pyridine sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide include:

    2-(1H-pyrazol-1-yl)pyridine: A simpler compound with a pyrazole and pyridine ring.

    Thiophene-2-sulfonamide: A compound with a thiophene ring and sulfonamide group.

    Pyridine-3-sulfonamide: A compound with a pyridine ring and sulfonamide group.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct functional groups, which confer unique chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-22(20,13-3-1-5-15-9-13)17-10-14(12-4-8-21-11-12)18-7-2-6-16-18/h1-9,11,14,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYMISBJCVYDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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